1-(Hydroxymethyl)adamantan-2-ol
Description
Significance of Adamantane (B196018) Derivatives as Rigid Polycyclic Scaffolds in Modern Organic Chemistry
Adamantane, a tricyclic alkane with a diamondoid structure (C₁₀H₁₆), is prized for its exceptional rigidity, thermal stability, and lipophilicity. nih.gov This unique, strain-free cage-like structure makes it an ideal scaffold in the design of new molecules. mdpi.com By attaching various functional groups to the adamantane core, chemists can create derivatives with precisely defined three-dimensional orientations. mdpi.comdntb.gov.ua This has led to their use in a wide range of applications, from pharmaceuticals to advanced polymers. nih.gov The adamantyl group can enhance the properties of drugs by improving their pharmacokinetic profiles and can be used to create robust and well-defined structures for materials science and catalysis. nih.govmdpi.com
Overview of Academic Research Trajectories for 1-(Hydroxymethyl)adamantan-2-ol
Despite the broad interest in adamantane and its derivatives, a review of the scientific literature reveals that this compound is a compound with a notable lack of specific research. Chemical databases confirm its structure and basic properties but also indicate an absence of dedicated studies on its synthesis or applications. uni.lu
However, the research trajectory for this compound can be inferred from the extensive work on related 1,2-disubstituted adamantanes. mdpi.comnih.gov The synthesis of such compounds is a known challenge in adamantane chemistry, often requiring specialized routes, such as those involving protoadamantane (B92536) rearrangements. rsc.org The development of synthetic pathways to 1,2-disubstituted adamantanes, including diols, has been an area of active investigation. mdpi.comrsc.orgnih.gov
Given the unique 1,2-disubstitution pattern of a hydroxymethyl group and a hydroxyl group, future research on this compound would likely focus on several key areas. Firstly, the development of an efficient and selective synthesis would be a primary objective. Following this, the exploration of its properties as a chiral building block could be of significant interest, as 1,2-disubstituted adamantanes are inherently chiral. nih.gov Its potential applications could mirror those of other dihydroxylated adamantanes, including its use as a monomer in polymer synthesis or as a scaffold in the design of new biologically active molecules. The distinct spatial arrangement of the two hydroxyl-containing groups could lead to unique chelating properties or specific interactions with biological targets.
Physicochemical Properties of this compound
The following table summarizes the predicted physicochemical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₈O₂ | uni.lu |
| Molecular Weight | 182.26 g/mol | pharmacompass.com |
| Monoisotopic Mass | 182.13068 Da | uni.lu |
| XlogP (predicted) | 1.7 | uni.lu |
| Hydrogen Bond Donor Count | 2 | pharmacompass.com |
| Hydrogen Bond Acceptor Count | 2 | pharmacompass.com |
| Rotatable Bond Count | 1 | pharmacompass.com |
| Topological Polar Surface Area | 40.5 Ų | pharmacompass.com |
Structure
3D Structure
Properties
IUPAC Name |
1-(hydroxymethyl)adamantan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O2/c12-6-11-4-7-1-8(5-11)3-9(2-7)10(11)13/h7-10,12-13H,1-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUFOBDWCLXCAPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3O)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 Hydroxymethyl Adamantan 2 Ol
Construction of the Adamantane (B196018) Framework Bearing Hydroxyl and Hydroxymethyl Groups
Building the adamantane core from simpler, non-cage precursors allows for the early introduction of the required oxygenated functional groups. This can be achieved through total synthesis or by rearranging related polycyclic systems.
Total Synthesis Approaches from Acyclic or Monocyclic Precursors
The total synthesis of adamantane derivatives from acyclic or monocyclic starting materials is a long-standing challenge. One of the earliest constructions of a substituted adamantane scaffold involved the reaction of formaldehyde (B43269) and dimethyl malonate, which leads to a bicyclo[3.3.1]nonane intermediate that can then be cyclized to form the adamantane core. mdpi.comnih.gov While not directly yielding 1-(hydroxymethyl)adamantan-2-ol, this approach establishes the principle of building the cage with pre-installed functional groups.
A more targeted approach could involve the condensation of a suitably substituted monocyclic precursor, such as a cyclohexanone (B45756) derivative. For instance, the reaction of an enamine of a 4,4-disubstituted cyclohexanone with an α,β-unsaturated acid chloride can lead to the formation of an adamantane derivative through a sequence of mdpi.commdpi.comsigmatropic rearrangements and intramolecular condensations. mdpi.com By choosing appropriate substituents on the cyclohexanone and the acid chloride, it is conceivable to construct an adamantane framework with precursors to the hydroxyl and hydroxymethyl groups at the C1 and C2 positions.
Another strategy involves the cyclization of bicyclo[3.3.1]nonane derivatives. These bicyclic precursors can be assembled from simpler building blocks and then undergo intramolecular ring closure to form the adamantane cage. mdpi.com For example, a bicyclo[3.3.1]nonane with appropriate functional groups at the C3 and C7 positions can be induced to cyclize, forming the C1-C2 bond of the adamantane skeleton.
| Precursor Type | General Reaction | Relevance to this compound |
| Acyclic | Condensation and multi-step cyclization | Potential for early introduction of oxygenated functional groups. |
| Monocyclic | Enamine condensation with α,β-unsaturated acid chlorides | Allows for the construction of a substituted adamantane core. |
| Bicyclic | Intramolecular cyclization of bicyclo[3.3.1]nonane derivatives | Direct formation of the adamantane cage from a precursor with strategically placed functional groups. |
Ring Expansion and Ring Contraction Reactions for Adamantane Diol Formation
Rearrangements of related polycyclic systems provide an elegant entry to the 1,2-disubstituted adamantane core. These "spring-loaded" systems can be triggered to rearrange into the more stable adamantane framework. nih.gov
Ring Expansion of Noradamantane Derivatives: Noradamantane, a ring-contracted homolog of adamantane, can undergo ring expansion to yield adamantane derivatives. A particularly relevant example is the expansion of noradamantyl carbaldehyde. Treatment of this aldehyde with an in situ generated acylium ion can promote a ring expansion to an intermediate that, after hydrolysis, yields 1,2-adamantanediol. mdpi.com This diol is a close structural analog of the target molecule and could potentially be a precursor. The reaction proceeds through a carbocationic intermediate that is trapped by a nucleophile, leading to the adamantane skeleton.
Ring Contraction of Homoadamantane (B8616219) Derivatives: Conversely, homoadamantane, a ring-expanded homolog, can be contracted to the adamantane framework. For example, the Demjanov rearrangement of homoadamantan-2-one can lead to a dicarboxylic acid which, upon treatment with thionyl chloride, undergoes ring closure to form a 1,2-disubstituted adamantane derivative. mdpi.com While this specific example leads to a di-acid chloride, the principle of ring contraction from a homoadamantane precursor could be adapted to generate the desired diol functionality. Other ring-contraction methodologies, such as those starting from hydroxy-substituted adamantane precursors and proceeding through a cascade of decarboxylation and intramolecular alkyl shifts, have also been reported for the synthesis of noradamantane derivatives. rsc.orgnih.gov
| Rearrangement Type | Starting Material Example | Product Type |
| Ring Expansion | Noradamantyl carbaldehyde | 1,2-Adamantanediol |
| Ring Contraction | Homoadamantan-2-one | 1,2-Di-acid chloride adamantane |
Functionalization Strategies on Pre-existing Adamantane Skeletons
An alternative and often more practical approach involves the direct functionalization of the readily available adamantane hydrocarbon or its simple derivatives. This requires methods for the regioselective and stereoselective introduction of the hydroxyl and hydroxymethyl groups.
Regioselective and Stereoselective C–H Functionalization to Incorporate Oxygenated Substituents
Direct C-H functionalization is a powerful tool for the synthesis of adamantane derivatives. The adamantane cage possesses tertiary (bridgehead) and secondary (methylene) C-H bonds, and achieving selectivity between these positions is a key challenge.
Theoretical studies on the hydroxylation of adamantane with ferrate (FeO₄²⁻) have shown that the reaction proceeds via a hydrogen atom abstraction followed by an oxygen rebound step. mdpi.com The activation energy for the abstraction of a tertiary hydrogen is lower than that for a secondary hydrogen, leading to a preference for the formation of 1-adamantanol (B105290) over 2-adamantanol (B149831). mdpi.com This inherent reactivity preference can be exploited to introduce a hydroxyl group at a bridgehead position.
Enzymatic hydroxylations, for example using whole cells of Streptomyces griseoplanus, have demonstrated high regioselectivity for the formation of 1-adamantanol from adamantane, suggesting the involvement of a P450 oxidation system. researchgate.net While these methods typically target the tertiary positions, the development of catalysts that can selectively functionalize the secondary C-H bonds is an active area of research.
Oxidative and Reductive Transformations for Hydroxyl and Hydroxymethyl Group Introduction
Oxidative Transformations: The oxidation of adamantane can lead to a variety of hydroxylated products. Catalytic oxidation using hydrogen peroxide in the presence of a copper-dimethylglyoxime complex has been shown to produce a mixture of tri-, tetra-, and penta-oxygenated adamantanes, including diols. mdpi.comscilit.com The oxidation of 1-adamantanol can yield 1,2- and 1,4-adamantanediols, which can be further oxidized to keto-alcohols. mdpi.com The use of various metal catalysts, such as cobalt, palladium, ruthenium, and manganese, has also been explored for the oxidation of adamantane to diols, although selectivity can be a challenge. acs.org
A potential route to this compound could involve the oxidation of a precursor like 1-methyladamantane. Selective oxidation of the methyl group to a hydroxymethyl group, followed by hydroxylation at the adjacent C2 position, would yield the target compound.
Reductive Transformations: The reduction of a suitably functionalized adamantane precursor is another viable strategy. For example, the reduction of adamantane-2-one-1-carboxylic acid would provide a direct route to this compound. The carboxylic acid could be synthesized from adamantane-1-carboxylic acid, which is accessible through the Koch-Haaf carboxylation of adamantane. orgsyn.orggoogle.comnih.govnist.gov The reduction of the ketone to a hydroxyl group and the carboxylic acid to a hydroxymethyl group would need to be achieved, potentially through the use of selective reducing agents or a multi-step process involving protection and deprotection. The reduction of adamantane carboxylic acids to the corresponding alcohols has been documented. researchgate.net
Nucleophilic Substitution Reactions for Hydroxylation of Adamantane Derivatives
Nucleophilic substitution reactions offer a classic approach to introducing hydroxyl groups onto the adamantane framework. A common strategy involves the synthesis of a precursor with a good leaving group, such as a halogen, which can then be displaced by a hydroxide (B78521) ion or a protected hydroxyl equivalent.
The synthesis of 1,2-disubstituted adamantanes often proceeds through halo-alcohol or dihalo intermediates. For example, the reaction of adamantane with bromine can lead to brominated derivatives, which can then be subjected to nucleophilic substitution. nih.gov
A particularly relevant strategy is the ring-opening of adamantane epoxides. An epoxide positioned across the C1-C2 bond of the adamantane skeleton would be an ideal precursor. Nucleophilic attack by a hydroxide or a protected hydroxymethyl nucleophile at either C1 or C2 would lead to a 1,2-diol derivative. masterorganicchemistry.comnih.govkhanacademy.orgmdpi.com The synthesis of such an epoxide could potentially be achieved through the epoxidation of adamantene, although adamantene itself is a highly strained and reactive species. A more practical approach might involve the intramolecular cyclization of a 1,2-halohydrin.
Catalytic Rearrangement Strategies (e.g., Wagner-Meerwein Rearrangements) in Adamantane Diol Synthesis
The synthesis of the adamantane framework, particularly with 1,2-disubstitution, often leverages rearrangement reactions to construct the signature tricyclic cage. The Wagner-Meerwein rearrangement, a class of carbocation 1,2-rearrangement reactions, is a cornerstone of this chemistry. wikipedia.orglscollege.ac.in This type of rearrangement involves the migration of a hydrogen, alkyl, or aryl group from one carbon atom to an adjacent carbocation center, typically resulting in a more stable carbocation. wikipedia.orglibretexts.orgambeed.com In the context of adamantane synthesis, these rearrangements are not merely simple shifts but complex cascades that can transform more accessible precursors into the highly stable adamantane core. researchgate.net
A prominent strategy for creating 1,2-disubstituted adamantanes, such as this compound, involves the acid-catalyzed rearrangement of protoadamantane (B92536) precursors. nih.gov For instance, the solvolysis of endo- and exo-4-methyl-protoadamantan-4-ol under acidic conditions leads to the formation of 1-methyl-adamantan-2-ol. mdpi.com This transformation proceeds through a carbocation intermediate that rearranges from the protoadamantane skeleton to the more thermodynamically stable adamantane framework. mdpi.com
This established pathway provides a clear blueprint for the synthesis of this compound. A plausible synthetic route would begin with a corresponding protoadamantane derivative, such as 4-methyl-4-protoadamantanol, which upon treatment with acid, would trigger the rearrangement to form the desired 1,2-disubstituted adamantane diol. nih.govmdpi.com The reaction is typically promoted by mineral acids or Lewis acids, which facilitate the formation of the crucial carbocation intermediate that initiates the skeletal reorganization. nih.gov
Asymmetric Synthesis and Enantiomeric Resolution of Chiral this compound Enantiomers
The 1,2-disubstitution pattern on the adamantane scaffold renders this compound a chiral molecule. mdpi.com The development of stereoselective synthetic routes to access its individual enantiomers is a significant area of research, driven by the distinct biological activities often exhibited by different stereoisomers.
Asymmetric Synthesis: The synthesis of enantiomerically pure 1,2-disubstituted adamantane derivatives has been successfully demonstrated. A key strategy involves the cyclization of enantiomerically pure bicyclic precursors. For example, specific enantiomers of substituted adamantane derivatives have been synthesized in good to high yields by using titanium(IV) chloride to cyclize enantiomerically pure ketoolefines, with the reaction proceeding while retaining the original stereochemistry. mdpi.com This approach highlights the feasibility of producing specific enantiomers of this compound by designing a synthetic pathway that incorporates a chiral starting material or an asymmetric catalyst at a crucial step.
Enantiomeric Resolution: In cases where a racemic mixture of this compound is produced, enantiomeric resolution becomes necessary to separate the (R) and (S) enantiomers. This involves separating the two enantiomers, often by converting them into diastereomers with a chiral resolving agent, which can then be separated by conventional techniques like chromatography or crystallization. While specific resolution protocols for this compound are not detailed in the surveyed literature, methods applied to other chiral diols serve as a valuable reference. For instance, the chiral resolution of 3-monochloro-1,2-propanediol (3-MCPD) enantiomers has been achieved using gas chromatography-mass spectrometry (GC-MS) after hydrolysis of their esterified forms. nih.gov Such a technique, involving derivatization followed by analysis on a chiral stationary phase, provides a viable conceptual framework for the analytical and preparative separation of the enantiomers of this compound.
Development of Sustainable and Efficient Synthetic Protocols for this compound (e.g., Flow Chemistry)
Modern synthetic chemistry emphasizes the development of sustainable and efficient protocols that offer advantages in terms of yield, purity, safety, and environmental impact over traditional batch methods. Flow chemistry, where reactions are run in a continuously flowing stream rather than a flask, has emerged as a powerful tool for achieving these goals in the synthesis of complex molecules like adamantane derivatives. nih.govacs.orgnih.gov
Research has demonstrated the successful application of a "modified telescoped machine-assisted flow procedure" for the synthesis of a class of adamantane derivatives. nih.govacs.org In one example, an oxazoline (B21484) derived from 2-adamantanone (B1666556) was subjected to ozonolysis in a flow reactor, followed by reaction with various nucleophiles to afford the desired products in good yields and high purity. nih.govacs.org A key advantage of this telescoped flow process is the ability to generate and use intermediates in situ, avoiding the need for isolation and purification at each step, which significantly improves efficiency and reduces waste. nih.gov
Adapting such a machine-assisted flow procedure for the synthesis of this compound could offer substantial benefits. The precise control over reaction parameters like temperature, pressure, and residence time afforded by flow reactors can lead to improved selectivity and higher yields, while minimizing the formation of byproducts. This approach represents a sustainable and highly efficient pathway for the production of this compound, aligning with the principles of green chemistry. nih.govacs.orgnih.gov
Chemical Reactivity and Mechanistic Investigations of 1 Hydroxymethyl Adamantan 2 Ol
Reactivity Profiles of the Primary Hydroxymethyl and Secondary Hydroxyl Moieties
The differential placement and steric environment of the primary and secondary alcohol functionalities in 1-(hydroxymethyl)adamantan-2-ol allow for potential selective transformations. The primary hydroxyl group, being less sterically hindered, is generally more accessible to reagents than the secondary hydroxyl group located on the bulky adamantane (B196018) framework.
The primary and secondary hydroxyl groups exhibit different reactivity levels, which can be exploited for selective derivatization. In general, primary alcohols are more reactive than secondary alcohols in reactions such as esterification, etherification, and some oxidation reactions, primarily due to reduced steric hindrance. This principle allows for the selective modification of the hydroxymethyl group.
For instance, reactions with bulky silylating agents or acylating agents under controlled conditions would likely favor derivatization of the primary alcohol. Functional group interconversions, such as the conversion of the hydroxyl groups to halides or amines, would also proceed at different rates. The synthesis of related adamantane diols, such as (3-hydroxyadamantan-1-yl)methanols, has been achieved through multi-step procedures involving nitroxylation and subsequent reduction, highlighting pathways for manipulating such functional groups. researchgate.net
The formation of esters and ethers from this compound is governed by the relative reactivity of its two hydroxyl groups.
Esterification: In acid-catalyzed esterification or acylation with acid chlorides or anhydrides, the primary hydroxyl group is expected to react more rapidly than the secondary one. This selectivity allows for the synthesis of mono-esters at the primary position. Driving the reaction to completion with an excess of the acylating agent would lead to the di-ester. Metal-free, one-pot oxidative self-esterification of various alcohols using O2 as the oxidant has been demonstrated, a method that could potentially be applied to adamantane alcohols. nih.gov
Etherification: Ether synthesis, such as the Williamson ether synthesis, would also show selectivity for the primary alcohol due to its greater accessibility for SN2 attack. Acid-catalyzed etherification methods are also viable. rsc.orgufl.edu Palladium-catalyzed oxidative carbonylation of adamantane in the presence of alcohols can yield one-carbon homologated esters, a reaction that typically favors the bridgehead position. nih.gov
The following table summarizes expected outcomes for these reactions.
| Reaction Type | Reagent/Conditions | Expected Major Product (Selective) | Expected Product (Forced) |
| Esterification | 1 eq. Acyl Chloride, Pyridine | 1-(Acetyloxymethyl)adamantan-2-ol | 1-(Acetyloxymethyl)-2-acetyloxyadamantane |
| Etherification | 1 eq. NaH, then 1 eq. CH₃I | 1-(Methoxymethyl)adamantan-2-ol | 1-(Methoxymethyl)-2-methoxyadamantane |
| Silylation | 1 eq. TBDMSCl, Imidazole | 1-((tert-Butyldimethylsilyloxy)methyl)adamantan-2-ol | 1-((tert-Butyldimethylsilyloxy)methyl)-2-(tert-butyldimethylsilyloxy)adamantane |
The oxidation of this compound can yield different products depending on the oxidant and reaction conditions.
Selective Oxidation: The secondary alcohol can be oxidized to a ketone using common reagents like chromic acid or Swern oxidation. The oxidation of adamantane itself with concentrated sulfuric acid is a known route to adamantanone (tricyclo[3.3.1.1³,⁷]decan-2-one). wikipedia.orgresearchgate.net The primary alcohol can be selectively oxidized to an aldehyde using reagents like pyridinium (B92312) chlorochromate (PCC) or to a carboxylic acid using stronger oxidants like potassium permanganate. The oxidation of a hydroxymethyl group on an adamantane core to a carboxylic acid has been noted as a side reaction during nitroxylation processes. researchgate.net
Exhaustive Oxidation: Stronger oxidizing conditions would lead to the oxidation of both alcohol groups, potentially forming 1-carboxyadamantan-2-one.
Reduction of the hydroxyl groups is less common but could be achieved through conversion to a halide or tosylate followed by reductive deoxygenation. The reduction of a related ketone, protoadamantan-4-one, with lithium aluminum hydride is a key step in forming the adamantane skeleton. nih.govmdpi.com
| Functionality | Reagent/Conditions | Expected Product |
| Secondary Alcohol | PCC, CH₂Cl₂ | 1-(Hydroxymethyl)adamantan-2-one |
| Primary Alcohol | PCC, CH₂Cl₂ | 2-Hydroxyadamantane-1-carbaldehyde |
| Primary Alcohol | KMnO₄, NaOH, H₂O | 2-Hydroxyadamantane-1-carboxylic acid |
| Both Alcohols | Jones Reagent (excess) | 2-Oxoadamantane-1-carboxylic acid |
Adamantane Cage Reactivity and Directed Functionalization
The adamantane skeleton is known for its reactivity at the C-H bonds, particularly at the tertiary bridgehead positions, through radical or carbocationic intermediates. rsc.org The presence of hydroxyl and hydroxymethyl substituents influences the site and rate of these reactions.
The functionalization of the adamantane cage itself offers a pathway to more complex derivatives.
Electrophilic Functionalization: Electrophilic reactions, often carried out in superacidic media, typically proceed via the 1-adamantyl cation. acs.orgresearchgate.net The electron-withdrawing nature of the hydroxyl groups in this compound would deactivate the cage towards electrophilic attack. However, under forcing conditions, functionalization might occur at the bridgehead positions remote from the existing substituents.
Radical Functionalization: Radical reactions provide a powerful method for C-H functionalization of adamantane. nih.govrsc.org Hydrogen atom transfer (HAT) from the tertiary C-H bonds is particularly favorable. researchgate.net Studies on substituted adamantanes, including those with a CH₂OH group, have shown that C-H abstraction from the cage can be more efficient than reactions involving the substituent, leading to selective functionalization of the hydrocarbon framework. acs.orgacs.org For this compound, radical abstraction would likely occur at the remaining unsubstituted bridgehead positions (C5 or C7).
Introducing a carbonyl group onto the adamantane cage is a key transformation.
Koch-Haaf Reaction: The carboxylation of adamantane with formic acid in the presence of a strong acid like sulfuric acid is a classic method to produce 1-adamantanecarboxylic acid. wikipedia.org
Gattermann-Koch-type Formylation: The formylation of adamantane can be achieved using carbon monoxide and a superacid or a Lewis acid like GaCl₃ to yield 1-adamantanecarboxaldehyde. acs.org
Palladium-Catalyzed Carbonylation: Transition metal catalysis offers milder conditions for carbonylation. Palladium catalysts can mediate the oxidative carbonylation of hydrocarbons, including adamantane, to form esters or acids. nih.gov
For this compound, direct carbonylation would likely require prior protection of the two hydroxyl groups to prevent side reactions with the strong acids or catalysts employed. Once protected, carbonylation would be expected to occur at one of the unsubstituted bridgehead positions.
The table below outlines potential cage functionalization reactions.
| Reaction Type | Reagent/Conditions | Expected Product (after deprotection) |
| Radical Bromination | NBS, AIBN | 5-Bromo-1-(hydroxymethyl)adamantan-2-ol |
| Carboxylation | 1. Protect OH groups 2. HCOOH, H₂SO₄ 3. Deprotect | 2-Hydroxy-1-(hydroxymethyl)adamantane-5-carboxylic acid |
| Formylation | 1. Protect OH groups 2. CO, GaCl₃ 3. Deprotect | 5-(Hydroxymethyl)-7-hydroxyadamantane-2-carbaldehyde |
Intramolecular Cyclization and Rearrangement Processes Involving this compound
The proximate arrangement of the hydroxymethyl and hydroxyl groups on the adamantane skeleton in this compound allows for the potential of intramolecular cyclization reactions. Under acidic conditions, protonation of one of the hydroxyl groups is anticipated, leading to the formation of a carbocation. The tertiary carbocation at the C-1 position is particularly stabilized due to the rigid cage structure and hyperconjugation.
One of the primary intramolecular processes for 1,2-diols on a rigid framework is the pinacol-type rearrangement. In the case of this compound, the formation of a carbocation at C-1 could be followed by intramolecular nucleophilic attack by the oxygen of the adjacent hydroxymethyl group. This would lead to the formation of a cyclic ether, specifically a 2-oxa-adamantane derivative. The formation of such oxa-adamantanes has been observed in related systems. For instance, the treatment of bicyclo[3.3.1]nonane-2,6-diol with concentrated sulfuric acid yields 2-oxa-adamantane rsc.org.
Alternatively, rearrangement of the adamantane skeleton itself can occur, particularly through the involvement of protoadamantane (B92536) intermediates. Acid-catalyzed rearrangements of adamantane derivatives are well-documented and are driven by the exceptional thermodynamic stability of the adamantane core researchgate.net. While direct evidence for the rearrangement of this compound is not extensively reported, analogous systems suggest that Wagner-Meerwein type shifts could occur, leading to isomeric structures. The protoadamantane-adamantane rearrangement is a key transformation in the synthesis of various 1,2-disubstituted adamantanes mdpi.com.
The table below summarizes potential intramolecular reactions of this compound based on the reactivity of analogous compounds.
| Reaction Type | Proposed Product | Driving Force | Reference Analogy |
| Intramolecular Etherification | 2-Oxa-3-hydroxyadamantane | Formation of a stable cyclic ether | rsc.org |
| Pinacol Rearrangement | Adamantane-1-carboxaldehyde | Formation of a stable carbonyl compound | General diol reactivity |
| Skeletal Rearrangement | Isomeric diols via protoadamantane intermediates | Relief of strain, formation of more stable carbocations | researchgate.netmdpi.com |
Elucidation of Reaction Mechanisms and Pathways
The elucidation of reaction mechanisms for adamantane derivatives heavily relies on the understanding of carbocationic intermediates. The rigid framework of adamantane prevents the typical planarity of carbocations, leading to unique stability and reactivity patterns.
Kinetic and Thermodynamic Analyses of Transformations
Kinetic studies on the solvolysis of adamantyl derivatives have been instrumental in understanding the formation and reactivity of adamantyl carbocations. The Grunwald-Winstein equation is often employed to correlate solvolysis rates with solvent ionizing power and nucleophilicity mdpi.comresearchgate.net. For this compound, the rate of any reaction proceeding through a carbocationic intermediate would be highly dependent on the solvent's ability to stabilize the forming cation.
Thermodynamically, adamantane and its derivatives are exceptionally stable due to their strain-free, diamond-like structure researchgate.netnih.gov. Any rearrangement process involving the adamantane skeleton will be driven by the propensity to achieve this highly stable configuration. Computational studies, often employing Density Functional Theory (DFT), are valuable tools for estimating the thermodynamic parameters of reactants, intermediates, and products in adamantane chemistry rsc.org. For instance, the relative stabilities of different carbocationic intermediates can be calculated to predict the most likely reaction pathway.
The following table presents hypothetical relative energy contributions that would be considered in a thermodynamic analysis of the reactions of this compound.
| Species | Factors Influencing Thermodynamic Stability |
| This compound (Reactant) | Intramolecular hydrogen bonding between hydroxyl groups. |
| Tertiary Carbocation at C-1 (Intermediate) | Hyperconjugation with the adamantane cage, solvent stabilization. |
| Cyclic Ether (Product) | Ring strain in the newly formed oxetane (B1205548) ring. |
| Rearranged Adamantane Skeleton (Product) | Inherent stability of the adamantane framework. |
Investigation of Reactive Intermediates in Adamantane Chemistry
The chemistry of adamantane is dominated by the formation of carbocationic intermediates, especially at the bridgehead positions nih.gov. The tertiary 1-adamantyl cation is notably stable. In the context of this compound, protonation of the C-2 hydroxyl group would lead to a secondary carbocation, which would likely undergo a rapid hydride shift to form the more stable tertiary carbocation at C-1.
Alternatively, protonation of the hydroxymethyl group's oxygen, followed by the loss of water, would also generate a primary carbocation, which would be highly unstable and immediately rearrange to the tertiary C-1 cation. Therefore, the 1-adamantyl cation substituted at the 2-position with a hydroxymethyl group is the key reactive intermediate in acid-catalyzed reactions of this compound.
The existence and structure of such carbocations can be investigated using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy in superacidic media cdnsciencepub.com. Computational chemistry provides further insight into the geometry and electronic structure of these intermediates acs.org. The peculiar nature of adamantane carbocations is that they can be delocalized, influencing the stereochemical outcome of subsequent reactions nih.gov. For instance, nucleophilic attack on a bridged carbocation intermediate can occur with high stereoselectivity nih.gov.
Advanced Spectroscopic and Crystallographic Characterization of 1 Hydroxymethyl Adamantan 2 Ol and Its Derivatives
Vibrational Spectroscopy for Functional Group Identification and Conformational Insights
Raman Spectroscopy for Molecular Vibrations
Raman spectroscopy is a powerful non-destructive technique that provides detailed information about the molecular vibrations of a compound, offering a unique fingerprint based on its structural and electronic properties. youtube.com In the context of 1-(hydroxymethyl)adamantan-2-ol, Raman spectroscopy can be used to identify characteristic vibrational modes associated with the adamantane (B196018) cage, the hydroxyl group, and the hydroxymethyl substituent.
The Raman spectrum of the parent adamantane molecule is well-characterized and serves as a baseline for interpreting the spectra of its derivatives. nih.govchemicalbook.com Key vibrational modes for adamantane include C-H stretching, CH2 scissoring, and various cage breathing and deformation modes. The introduction of substituents, as in this compound, leads to changes in the symmetry of the molecule and the appearance of new vibrational bands.
For instance, the O-H stretching vibration of the two hydroxyl groups in this compound would be expected to appear in the region of 3200-3600 cm⁻¹. The exact position and shape of this band can provide insights into the extent of intra- and intermolecular hydrogen bonding. Similarly, the C-O stretching vibrations, typically found in the 1000-1200 cm⁻¹ region, will be sensitive to the local environment of the hydroxyl and hydroxymethyl groups. The presence of the C-S stretching mode in adamantane-1-thiol at 1060 cm⁻¹ provides a comparative reference for substituted adamantanes. researchgate.net
The low-frequency region of the Raman spectrum (below 400 cm⁻¹) is particularly informative for studying the lattice phonons and intermolecular interactions in the solid state. researchgate.net Variations in these low-frequency modes can indicate different crystalline forms or changes in molecular packing.
Table 1: Hypothetical Raman Shifts for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| O-H Stretch (Hydrogen Bonded) | ~3350 |
| C-H Stretch | 2850-2950 |
| CH₂ Scissor | ~1450 |
| C-O Stretch | 1000-1150 |
| Adamantane Cage Modes | 700-1000 |
Note: This table is illustrative and based on general spectral regions for similar functional groups. Actual experimental values may vary.
Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Pathway Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and elucidating its structure through the analysis of its fragmentation patterns.
High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental composition of a molecule with a high degree of confidence. For this compound (C₁₁H₁₈O₂), the predicted monoisotopic mass is 182.1307 Da. uni.lu HRMS analysis would be expected to yield a measured mass very close to this value, confirming the molecular formula.
Table 2: Predicted m/z Values for Adducts of this compound
| Adduct | Predicted m/z |
| [M+H]⁺ | 183.1380 |
| [M+Na]⁺ | 205.1199 |
| [M-H]⁻ | 181.1234 |
Data sourced from PubChem. uni.lu
Gas chromatography-mass spectrometry combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it an ideal technique for assessing the purity of a sample and differentiating between isomers. thepharmajournal.comnih.govnih.gov Different isomers of substituted adamantanes will often have distinct retention times in the gas chromatogram, allowing for their separation and individual analysis by the mass spectrometer. nih.gov For example, 1-adamantanol (B105290) and 2-adamantanol (B149831) can be separated and identified using GC-MS. researchgate.netnih.govnist.govnist.gov This is crucial in the synthesis of this compound to ensure the desired isomer has been produced and to identify any potential side-products. The Kovats retention index is a standardized measure used in GC to identify compounds. nih.govnih.gov
The mass spectrum of a compound provides a unique fragmentation pattern that can be used to deduce its structure. For alcohols, common fragmentation pathways include alpha-cleavage and dehydration (loss of a water molecule). libretexts.orglibretexts.orgchadsprep.com
In the case of this compound, the molecular ion peak (M⁺) at m/z 182 would likely be observed. Fragmentation would be expected to proceed through several key pathways:
Loss of a water molecule (H₂O): This would result in a peak at m/z 164 (M-18). This is a common fragmentation for alcohols. libretexts.orgcdnsciencepub.com
Loss of a hydroxymethyl radical (•CH₂OH): This would lead to a fragment at m/z 151.
Loss of both a water molecule and a methyl group: This could also contribute to the complexity of the spectrum.
Cleavage of the adamantane cage: The rigid adamantane structure is also susceptible to fragmentation, leading to a series of characteristic peaks at lower m/z values, such as m/z 135, which is often a base peak for adamantane derivatives, as well as peaks at m/z 93 and 79. researchgate.netnih.govcdnsciencepub.com
The fragmentation of 2-adamantanol, for instance, shows a base peak at m/e 134, corresponding to the loss of water. cdnsciencepub.com The fragmentation patterns of this compound would be a composite of the fragmentation behaviors of both the adamantane core and the attached functional groups.
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.
By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, it is possible to determine the exact bond lengths, bond angles, and torsional angles within the molecule. youtube.com This provides unambiguous information about the compound's conformation in the solid state. For chiral molecules like 1,2-disubstituted adamantane derivatives, single-crystal X-ray diffraction can be used to determine the absolute configuration. mdpi.com
The analysis would reveal the precise spatial relationship between the hydroxymethyl group at the bridgehead position (C1) and the hydroxyl group at the bridge carbon (C2). This includes the orientation of the hydroxyl hydrogen atoms and the extent of intramolecular hydrogen bonding between the two functional groups. Furthermore, the crystal packing can be elucidated, showing how individual molecules of this compound interact with each other in the crystal lattice through intermolecular hydrogen bonds and van der Waals forces.
Table 3: Illustrative Crystallographic Data for an Adamantane Derivative
| Parameter | Example Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 6.464 |
| b (Å) | 12.927 |
| c (Å) | 12.537 |
| β (°) | 91.56 |
| Volume (ų) | 1046.9 |
| Z | 4 |
This data is for 5-chloromethyl-4-oxahomoadamantan-5-ol and serves as an illustrative example. rsc.org The crystal structures of other adamantane derivatives have also been determined, providing a basis for comparison. rsc.orgmdpi.comresearchgate.netmdpi.com
Analysis of Intermolecular Interactions and Crystal Packing Motifs
A comprehensive search of publicly available scientific literature and crystallographic databases did not yield specific experimental data on the crystal structure, intermolecular interactions, or crystal packing motifs for the compound this compound. Entries in chemical databases such as PubChem confirm the identity of the molecule but also indicate a lack of associated literature detailing its crystallographic analysis uni.lu.
While crystallographic studies have been conducted on closely related adamantane diols, such as adamantane-1,2-diol, these findings cannot be directly extrapolated to this compound due to structural differences. The presence of a hydroxymethyl group (-CH2OH) at the C1 position, as opposed to a hydroxyl group (-OH), introduces significant changes that would uniquely influence its solid-state architecture. Specifically, the hydroxymethyl group offers different steric bulk, additional rotational freedom, and modified hydrogen-bonding capabilities compared to a simple hydroxyl substituent. These differences would lead to distinct intermolecular interactions and a unique crystal packing arrangement that cannot be accurately predicted without experimental crystallographic data.
Theoretical and Computational Chemistry Studies of 1 Hydroxymethyl Adamantan 2 Ol
Quantum Chemical Calculations for Electronic Structure and Stability
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 1-(Hydroxymethyl)adamantan-2-ol, these methods would provide insights into its geometry, stability, and electronic characteristics.
Density Functional Theory (DFT) for Geometry Optimization, Energy, and Orbital Analysis
Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy with computational cost. A typical DFT study on this compound would involve:
Geometry Optimization: Determining the most stable three-dimensional arrangement of atoms in the molecule. This would reveal key bond lengths, bond angles, and dihedral angles.
Energy Calculations: Computing the total electronic energy of the optimized structure, which is crucial for assessing its thermodynamic stability.
Orbital Analysis: Investigating the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energies and shapes of these frontier orbitals are vital for understanding the molecule's reactivity, with the HOMO-LUMO gap indicating its kinetic stability.
While specific DFT data for this compound is not present in the surveyed literature, calculations on related adamantane (B196018) derivatives are common.
Ab Initio Methods for High-Level Electronic Structure Characterization
Ab initio methods, which are based on first principles without empirical parameters, offer a higher level of accuracy than DFT for electronic structure calculations. Methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory would provide benchmark-quality data on the electronic energy and structure of this compound. Such high-level calculations are computationally intensive and are often used to validate results from more economical methods like DFT.
Conformational Analysis and Exploration of Potential Energy Surfaces
The adamantane cage is rigid, but the hydroxymethyl and hydroxyl substituents can rotate, leading to different conformers. A thorough conformational analysis would involve:
Systematic Search: Rotating the C-C and C-O bonds of the substituents to identify all possible low-energy conformers.
Potential Energy Surface (PES) Mapping: Plotting the energy of the molecule as a function of one or more dihedral angles to visualize the energy landscape, locate transition states between conformers, and determine rotational barriers.
Studies on similar substituted adamantanes have shown that the orientation of functional groups can significantly impact their properties and interactions.
Computational Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Computational methods are invaluable for predicting and interpreting spectroscopic data.
NMR Chemical Shifts: Calculating the theoretical ¹H and ¹³C NMR chemical shifts. These predictions, when compared with experimental data, can confirm the structure and assign specific signals to individual atoms. Machine learning approaches are also becoming increasingly accurate for predicting NMR spectra.
Vibrational Frequencies: Computing the infrared (IR) and Raman spectra. This involves calculating the vibrational modes of the molecule and their corresponding frequencies and intensities, which helps in identifying characteristic functional group vibrations.
The following table illustrates the type of data that would be generated from such a computational study. Please note, these are hypothetical values for illustrative purposes, as no specific published data for this compound exists.
| Parameter | Predicted Value Range | Method |
| ¹H NMR Chemical Shift (OH ) | 1.0 - 5.0 ppm | GIAO-DFT |
| ¹³C NMR Chemical Shift (C -OH) | 65 - 75 ppm | GIAO-DFT |
| ¹³C NMR Chemical Shift (C H₂OH) | 60 - 70 ppm | GIAO-DFT |
| O-H Stretch Vibrational Frequency | 3200 - 3600 cm⁻¹ | DFT |
| C-O Stretch Vibrational Frequency | 1000 - 1200 cm⁻¹ | DFT |
Molecular Modeling of Reaction Mechanisms and Transition State Structures
Should this compound be involved in chemical reactions, molecular modeling could elucidate the reaction pathways. This would involve:
Locating Transition States: Identifying the high-energy structures that connect reactants to products.
Calculating Activation Energies: Determining the energy barrier for the reaction, which governs the reaction rate.
Reaction Coordinate Mapping: Following the geometric changes as the molecule transforms from reactant to product.
For instance, understanding the mechanism of its synthesis or its potential metabolic pathways would benefit from such computational investigations.
Molecular Dynamics Simulations for Solution-Phase Behavior and Host-Guest Interactions
Molecular dynamics (MD) simulations can model the behavior of this compound over time, particularly in a solvent or interacting with other molecules.
Solution-Phase Behavior: Simulating the molecule in a box of water or another solvent to study its solvation, diffusion, and how its conformation might change in solution.
Host-Guest Interactions: Adamantane derivatives are well-known to form stable complexes with host molecules like cyclodextrins. MD simulations can provide detailed insights into the binding process, the stability of the complex, and the key intermolecular interactions (e.g., hydrogen bonds, van der Waals forces) driving the association.
Synthesis and Applications of Functionalized Derivatives of 1 Hydroxymethyl Adamantan 2 Ol
Design and Synthesis of Polyfunctionalized Adamantane (B196018) Scaffolds Incorporating 1-(Hydroxymethyl)adamantan-2-ol Moieties
The compound this compound is an attractive starting material for the synthesis of polyfunctionalized adamantane scaffolds. Its structure contains two chemically distinct hydroxyl groups: a primary alcohol (-CH₂OH) at a bridgehead position and a secondary alcohol on the cage framework. This differentiation allows for selective chemical modifications, enabling the introduction of diverse functional groups in a controlled manner.
The synthesis of 1,2-disubstituted adamantanes is generally more complex than that of their 1,3-disubstituted counterparts. mdpi.com Methods often involve the construction of the adamantane cage from bicyclic precursors, such as derivatives of bicyclo[3.3.1]nonane, or through rearrangement reactions of protoadamantane (B92536) structures. mdpi.comnih.gov Once obtained, the diol can be used as a platform for further functionalization. The primary alcohol can be selectively oxidized to an aldehyde or carboxylic acid, while the secondary alcohol can be oxidized to a ketone. These transformations open pathways to a wide array of derivatives, including amines, amides, esters, and heterocycles, attached to the rigid adamantane core.
The table below outlines potential synthetic modifications to generate polyfunctionalized scaffolds from this compound.
| Functional Group | Reagent/Condition | Resulting Moiety | Potential Application |
| Primary -OH | PCC, CH₂Cl₂ | Aldehyde (-CHO) | Further derivatization, imine formation |
| Primary -OH | Jones Oxidation | Carboxylic Acid (-COOH) | Amide coupling, esterification |
| Secondary -OH | Dess-Martin Periodinane | Ketone (=O) | Nucleophilic addition, reductive amination |
| Both -OH | MsCl, Py; then NaN₃ | Diazide | Click chemistry, reduction to diamine |
| Both -OH | Propargyl Bromide, NaH | Diether with alkyne termini | Click chemistry, metal coordination |
These strategies allow for the creation of "3+1" type scaffolds where multiple, distinct chemical entities can be attached to the adamantane cage, leveraging its defined tetrahedral geometry for applications in areas like drug discovery and materials science. mdpi.com
Conjugation Chemistry for Advanced Molecular Architectures (e.g., Bioconjugation, Click Chemistry)
The functional handles of this compound are ideal for conjugation to other molecules, including peptides, polymers, and fluorescent dyes. To achieve this, the hydroxyl groups are typically converted into more reactive functional groups compatible with modern ligation chemistries.
A prominent strategy is the use of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." dovepress.comnih.gov The diol can be readily converted to a diazide or a dialkyne. For example, treatment with methanesulfonyl chloride followed by sodium azide (B81097) can install azide groups, while reaction with propargyl bromide can introduce terminal alkynes. These modified adamantane scaffolds can then be "clicked" with molecules bearing the complementary functional group (an alkyne for an azide, or an azide for an alkyne). The resulting 1,2,3-triazole linker is exceptionally stable under physiological conditions, making this method highly suitable for bioconjugation. nih.govmdpi.com
This modular approach allows for the efficient assembly of complex molecular architectures where the adamantane unit can serve as a rigid spacer or a lipophilic anchor. Such constructs are valuable in developing targeted drug delivery systems and diagnostic probes. dovepress.commdpi.com
Development of Adamantane-Based Dendrimers and Macromolecules Utilizing this compound as a Core
Dendrimers are highly branched, monodisperse macromolecules with a defined three-dimensional structure. mdpi.comsigmaaldrich.com The adamantane cage is an excellent candidate for a dendrimer core or branching unit due to its rigidity and tetravalent nature at the bridgehead positions. mdpi.comnih.gov
While many adamantane dendrimers use 1,3,5,7-tetrasubstituted cores, this compound can serve as a unique difunctional building block, or "dendron." By protecting one hydroxyl group and reacting the other to attach two new branches, followed by deprotection and repetition, a dendritic wedge can be synthesized. Alternatively, the diol itself can act as the initial core (Generation 0) from which dendritic growth can be initiated. For example, reaction of both hydroxyl groups could attach two branching units, which in turn could be further functionalized to create successive generations.
The resulting macromolecules would possess a high density of functional groups on their periphery, with the adamantane core ensuring a persistent, globular shape. researchgate.net Such adamantane-based dendrimers have been explored as carriers for gene therapy (by complexing with DNA) and as scaffolds for the multivalent presentation of bioactive peptides. mdpi.com
Stereoselective Derivatization for the Synthesis of Chiral Ligands and Organocatalysts
A critical feature of 1,2-disubstituted adamantanes, including this compound, is their inherent chirality. mdpi.com The molecule exists as a pair of enantiomers, (R)- and (S)-isomers. This chirality can be exploited in asymmetric synthesis and catalysis.
The synthesis of enantiomerically pure 1,2-disubstituted adamantanes is a significant area of chemical research. rsc.orgnih.gov Strategies include the resolution of racemic mixtures, for instance by forming diastereomeric salts with a chiral resolving agent like tartaric or malic acid, or by asymmetric synthesis. researchgate.netresearchgate.net For example, the synthesis of enantiopure 1,2-diaminoadamantane has been successfully achieved and the resulting chiral diamines used to create ligands for asymmetric catalysis. researchgate.net
Once the enantiomerically pure this compound is obtained, its two distinct hydroxyl groups can be selectively derivatized to produce novel chiral ligands. These ligands, when complexed with transition metals, can catalyze a variety of asymmetric reactions, such as Michael additions, Henry reactions, or epoxidations. researchgate.netresearchgate.net The rigid adamantane backbone helps to create a well-defined chiral environment around the metal center, which is crucial for achieving high enantioselectivity in the catalyzed reaction.
| Compound Type | Key Structural Feature | Potential Application | Relevant Precursor |
| Chiral Diamine Ligand | Enantiopure 1,2-diaminoadamantane | Asymmetric Catalysis (e.g., Henry reaction) | (R/S)-1-(azidomethyl)adamantan-2-amine |
| Chiral Phosphine (B1218219) Ligand | Enantiopure phosphine groups | Asymmetric Hydrogenation | (R/S)-1-(diphenylphosphinomethyl)adamantan-2-ol |
| Chiral Organocatalyst | Enantiopure amine and H-bond donor | Asymmetric Michael Addition | (R/S)-1-(aminomethyl)adamantan-2-ol derivative |
Integration into Supramolecular Chemistry Systems and Host-Guest Architectures
The adamantane cage is a classic "guest" molecule in host-guest chemistry, renowned for its strong and specific binding within the hydrophobic cavity of cyclodextrin (B1172386) "hosts." mdpi.com The association is driven primarily by the hydrophobic effect and van der Waals interactions, forming stable inclusion complexes in aqueous solutions. scispace.com
The this compound molecule is an ideal building block for creating advanced supramolecular systems. The adamantane moiety acts as a reliable anchor for binding to cyclodextrins, while the two hydroxyl groups provide points of attachment for other chemical entities without significantly disrupting the host-guest interaction. mdpi.com
This principle is widely used to construct non-covalent assemblies. For instance, by functionalizing a polymer with adamantane groups (derived from the diol) and another polymer or surface with cyclodextrins, the two components can be linked together through host-guest complexation to form supramolecular hydrogels, nanoparticles, or functional surfaces. rsc.org These materials are often stimuli-responsive; changes in temperature or the introduction of a competitive guest can disrupt the adamantane-cyclodextrin interaction, leading to a disassembly of the structure. This behavior is highly desirable for applications in injectable drug delivery systems and smart materials. rsc.org
Emerging Research Applications in Advanced Materials Science and Chemical Innovation
1-(Hydroxymethyl)adamantan-2-ol as a Building Block for Novel Polymeric Materials and Coatings
The incorporation of the bulky, rigid adamantane (B196018) cage into polymer backbones is known to enhance material properties such as thermal stability, mechanical strength, and chemical resistance. wikipedia.org Adamantane-based polymers have potential uses in applications like coatings for touchscreens. wikipedia.orgyoutube.com As a diol, this compound can serve as a monomer in step-growth polymerization to produce polyesters, polyurethanes, and polycarbonates. The two hydroxyl groups—one primary (from the hydroxymethyl group) and one secondary—offer different reactivities, which could be exploited to control polymer architecture.
For instance, polyurethanes synthesized from 1,3-adamantanediol (B44800) have demonstrated shape-memory properties. rsc.org The adamantane unit, due to its significant steric hindrance, disrupts the regular packing of polymer chains, creating amorphous domains that are key to this behavior. rsc.org Similarly, introducing this compound into a polymer matrix could impart unique thermal and mechanical characteristics. Its rigid, diamondoid structure can increase the glass transition temperature (Tg) and improve the dimensional stability of the resulting materials, making them suitable for high-performance coatings and specialty plastics. wikipedia.orggoogle.com
Table 1: Potential Polymer Types Incorporating this compound
| Polymer Type | Co-monomer(s) | Potential Properties | Potential Applications |
|---|---|---|---|
| Polyester | Dicarboxylic acids (e.g., terephthalic acid) | High thermal stability, rigidity, chemical resistance | Heat-resistant films, specialty fibers |
| Polyurethane | Diisocyanates (e.g., hexamethylene diisocyanate) | Enhanced mechanical strength, shape-memory effects | High-performance elastomers, smart coatings |
| Polycarbonate | Phosgene or diphenyl carbonate | High refractive index, impact resistance, thermal stability | Optical lenses, engineering plastics |
| Polyethers | Dihalides (via Williamson ether synthesis) | Thermal stability, controlled hydrophobicity | High-performance lubricants, specialty resins |
Incorporation into Porous Materials and Metal-Organic Frameworks (MOFs)
The rigid, three-dimensional structure of adamantane makes its derivatives excellent building blocks (linkers or nodes) for constructing porous materials like Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). nih.gov These materials are valued for their high surface area and ordered pore structures, with applications in gas storage, separation, and catalysis. researchgate.netyoutube.com Typically, tetra-substituted adamantanes, such as adamantane-1,3,5,7-tetracarboxylic acid, are used to create highly symmetric, 3D networks. researchgate.net
While not a typical tetrahedral linker, the difunctional nature of this compound allows it to act as a linear or bent linker in the synthesis of MOFs. researchgate.net The hydroxyl groups can coordinate to metal centers, and the adamantane core acts as a bulky, rigid spacer that can prevent the interpenetration of networks, thereby preserving porosity. The inherent chirality of 1,2-disubstituted adamantanes could also be exploited to synthesize chiral MOFs, which are of great interest for enantioselective separations and catalysis. mdpi.com Adamantane-based COFs have shown notable stability and capacity for adsorbing gases and toxic organic vapors. nih.govrsc.org
Role in the Design of Catalysts and Ligands for Organic Transformations and Material Synthesis
Adamantane derivatives are frequently used in catalyst and ligand design to introduce specific steric and electronic properties. nih.govresearchgate.net The bulky adamantyl group can create a defined steric environment around a catalytic metal center, influencing the selectivity of a reaction. For example, adamantyl-substituted N-heterocyclic carbenes (NHCs) are a well-established class of ligands.
This compound offers a scaffold that can be readily modified to create novel chiral ligands. The two hydroxyl groups can serve as anchoring points for attaching other catalytically active moieties or can be converted into other functional groups. The inherent chirality of the 1,2-substitution pattern is particularly valuable for developing ligands for asymmetric catalysis. mdpi.com Furthermore, methods for the direct C-H functionalization of the adamantane cage using photoredox and H-atom transfer catalysis open up pathways to introduce additional functionalities, expanding its potential in catalyst development. nih.govchemrxiv.org
Exploration in Nanomaterial Synthesis and Self-Assembly Processes
The adamantane cage is a key component in supramolecular chemistry and nanotechnology, primarily due to its ability to form strong host-guest complexes with cyclodextrins. nih.govnih.gov This interaction is a powerful tool for driving the self-assembly of complex nanostructures, including nanoparticles for protein delivery. nih.govresearchgate.net Functionalized adamantane molecules are considered fundamental building blocks for the self-assembly of nanostructures. aps.orgaps.orgarxiv.org
This compound possesses features that make it an interesting candidate for directed self-assembly. The adamantane core can participate in host-guest chemistry, while the two hydroxyl groups can form directional hydrogen bonds. mdpi.com This dual functionality could be used to create well-defined supramolecular architectures such as nanotubes, vesicles, or molecular crystals. wikipedia.orgaps.org For example, the interplay between hydrophobic interactions of the adamantane cage and hydrogen bonding of the hydroxyl groups could lead to the formation of amphiphilic assemblies in aqueous media.
Table 2: Supramolecular Interactions and Potential Nanostructures
| Driving Force | Interacting Partner(s) | Potential Resulting Nanostructure |
|---|---|---|
| Host-Guest Interaction | β-Cyclodextrin | Pseudorotaxanes, hydrogels, vesicles nih.gov |
| Hydrogen Bonding | Other diol molecules, polar solvents | Crystalline networks, liquid crystals |
| Hydrophobic Effect | Self-assembly in water | Micelles, bilayers, vesicles |
| Combination of Forces | β-Cyclodextrin functionalized polymers | Hierarchical self-assembly into complex nanoparticles researchgate.net |
Advanced Applications in Specialty Chemicals and High-Performance Materials Research
The unique properties of the adamantane structure—rigidity, thermal stability, and lipophilicity—make its derivatives valuable as specialty chemicals and components in high-performance materials. wikipedia.orgchemsunco.com They are used in synthetic lubricants, photoresists for semiconductor manufacturing, and as stabilizing agents. google.commetoree.com
The incorporation of this compound into various chemical structures could yield materials with enhanced performance. Its diol functionality makes it a suitable precursor for producing adamantane-containing esters, which could be used as thermally stable lubricants or plasticizers. In the field of organic electronics, introducing adamantyl groups into semiconducting molecules has been shown to improve charge transport and thermal stability by promoting ordered molecular packing. rsc.org The rigid, stress-free nature of the adamantane cage in this compound could be leveraged to design novel organic semiconductors or dielectric materials with superior performance and longevity. rsc.org
Q & A
Q. What are the critical safety protocols for handling 1-(hydroxymethyl)adamantan-2-ol in laboratory settings?
- Methodological Answer : Handling requires strict adherence to personal protective equipment (PPE):
- Use P95 (US) or P1 (EU) respirators for low exposure and OV/AG/P99 (US) or ABEK-P2 (EU) respirators for higher concentrations .
- Wear chemical-resistant gloves (e.g., nitrile) and safety goggles compliant with EN 166 (EU) or NIOSH (US) standards .
- Store at 2–8°C in airtight containers to prevent degradation or unintended reactions .
- Avoid dust formation; use fume hoods with ≥0.5 m/s airflow for ventilation .
Q. How can researchers confirm the purity and stability of this compound during storage?
- Methodological Answer :
- Perform HPLC-UV or GC-MS analysis to monitor degradation products, focusing on hydroxyl group oxidation or adamantane ring modifications .
- Use thermogravimetric analysis (TGA) to assess thermal stability under storage conditions (e.g., 2–8°C) .
- Regularly test solubility in DMSO or methanol ; reduced solubility may indicate polymerization or impurity accumulation .
Q. What analytical techniques are recommended for characterizing this compound’s structural and functional groups?
- Methodological Answer :
- ¹H/¹³C NMR : Identify hydroxyl (-OH) and hydroxymethyl (-CH₂OH) protons (δ ~1.5–2.5 ppm for adamantane; δ ~3.5–4.0 ppm for -CH₂OH) .
- FT-IR : Confirm -OH stretching (3200–3600 cm⁻¹) and adamantane C-H bending (2850–2950 cm⁻¹) .
- X-ray crystallography : Resolve spatial arrangement of substituents on the adamantane scaffold .
Advanced Research Questions
Q. How can kinetic isotope effects (KIEs) elucidate the reaction mechanisms of this compound in acid-catalyzed rearrangements?
- Methodological Answer :
- Synthesize deuterated analogs (e.g., D₂O exchange for -OH groups) and compare reaction rates via GC-MS or NMR kinetic studies .
- A primary KIE (k_H/k_D > 1) indicates proton transfer in the rate-determining step (e.g., hydride shifts in adamantane derivatives) .
- Use Eyring plots to calculate activation parameters (ΔH‡, ΔS‡) and distinguish concerted vs. stepwise pathways .
Q. What strategies optimize the regioselective functionalization of this compound for targeted derivative synthesis?
- Methodological Answer :
- Protecting group chemistry : Use TMSCl or Boc₂O to shield the hydroxymethyl group, enabling selective oxidation of the adamantane -OH .
- Catalytic systems : Employ Pd/C or Ru-based catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura) at tertiary C-H sites .
- DFT calculations : Predict reactive sites using B3LYP/6-31G models to guide experimental design .
Q. How do steric and electronic effects influence the biological activity of this compound derivatives in pharmacological studies?
- Methodological Answer :
- QSAR modeling : Correlate substituent bulk (e.g., Sterimol parameters ) and electronic profiles (Hammett σ) with activity in cellular assays .
- Crystallographic studies : Resolve ligand-receptor binding modes (e.g., adamantane derivatives in NMDA receptor pockets) .
- Metabolic stability assays : Use human liver microsomes to assess CYP450-mediated oxidation of the hydroxymethyl group .
Q. What experimental approaches resolve contradictory data on the thermal decomposition pathways of this compound?
- Methodological Answer :
- TGA-FTIR-MS coupling : Track gas-phase decomposition products (e.g., CO, NOx) in real-time .
- Isothermal calorimetry : Measure heat flow during decomposition to identify autocatalytic or exothermic pathways .
- Computational modeling : Compare DFT-calculated activation energies with experimental Arrhenius plots to validate mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
